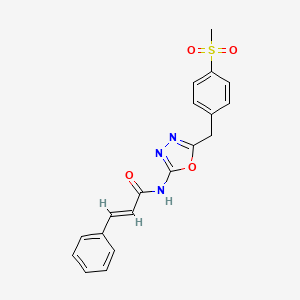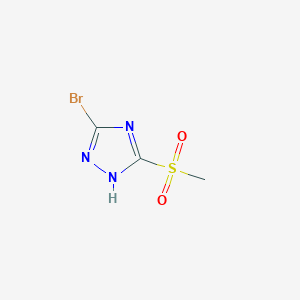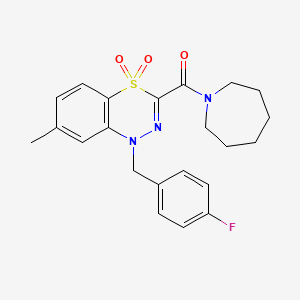
N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)cinnamamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)cinnamamide” is a synthetic compound that belongs to the class of cinnamides . Cinnamides are derivatives of cinnamic acid and are widely present in natural products . They exhibit diverse biological activities, such as antimicrobial and antimalarial activities.
Synthesis Analysis
The synthesis of cinnamides involves the preparation of compounds having a cinnamoyl nucleus . The structures of the synthesized products are characterized using various spectroscopic techniques, including Fourier-transform infrared (FTIR) spectroscopy, proton nuclear magnetic resonance (^1H-NMR), carbon-13 nuclear magnetic resonance (^13C-NMR), and high-resolution mass spectrometry (HRMS) .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a cinnamoyl nucleus . The exact molecular structure can be determined using spectroscopic techniques such as FTIR, ^1H-NMR, ^13C-NMR, and HRMS .科学的研究の応用
Synthesis and Biological Evaluation of 1,3,4-Oxadiazole Compounds
1,3,4-Oxadiazole compounds, including those related to N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)cinnamamide, have been synthesized and studied for their biological activities. The synthesis processes often involve converting organic acids into esters, hydrazides, and subsequently, the desired 1,3,4-oxadiazole compounds. These compounds have been evaluated for various biological activities, such as enzyme inhibition, with a focus on understanding their interaction with biological molecules like amino acid residues (Khalid et al., 2016).
Biological and Antibacterial Activities
Antibacterial Properties of Oxadiazole Compounds
The antibacterial properties of 1,3,4-oxadiazole derivatives have been a focal point of research. These compounds have been synthesized and tested against various bacterial strains, showing a range of activities. The studies often involve understanding the interaction of these compounds with bacterial cells and assessing their effectiveness in inhibiting bacterial growth (Khalid et al., 2016).
Antimicrobial and Antitubercular Agents
Synthesis and Evaluation of Sulfonyl Derivatives as Antimicrobial Agents
A variety of sulfonyl derivatives of 1,3,4-oxadiazole have been synthesized and characterized for their potential as antimicrobial and antitubercular agents. These studies often involve assessing the antibacterial, antifungal, and antitubercular activities of the synthesized compounds, comparing them with standard drugs, and analyzing their efficacy against specific bacterial strains or diseases like tuberculosis (Kumar et al., 2013).
Antioxidant and Corrosion Inhibition Properties
Protective Activity Against Oxidative Stress
Some derivatives of 1,3,4-oxadiazole have been studied for their protective activity against oxidative stress. These compounds have been tested in vitro and in vivo, demonstrating their potential in protecting cells from the damaging effects of oxidative stressors. The studies highlight the importance of structural modifications, such as methyl substitution, in enhancing the protective effects of these compounds (Iškauskienė et al., 2021).
Corrosion Inhibition Properties
1,3,4-Oxadiazole derivatives have also been explored for their corrosion inhibition properties. The effectiveness of these compounds in preventing corrosion in metals like mild steel has been assessed through various methods, including gravimetric, electrochemical, and surface analysis techniques. The studies provide insights into the adsorption characteristics and the efficiency of these compounds in protecting metals from corrosion (Ammal et al., 2018).
特性
IUPAC Name |
(E)-N-[5-[(4-methylsulfonylphenyl)methyl]-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S/c1-27(24,25)16-10-7-15(8-11-16)13-18-21-22-19(26-18)20-17(23)12-9-14-5-3-2-4-6-14/h2-12H,13H2,1H3,(H,20,22,23)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQYCRLJRJYHIMU-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 2-{[3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}propanoate](/img/structure/B2627884.png)

![3-chloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2627886.png)
![2-Methyl-3-[(oxolan-2-yl)methoxy]pyrazine](/img/structure/B2627889.png)
![4-(6-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B2627892.png)
![4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-5,7-dimethylchromen-2-one](/img/structure/B2627893.png)
![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2627894.png)
![Ethyl 6-methyl-2-(4-(methylsulfonyl)benzamido)thieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2627895.png)


![1,3-Thiazol-4-yl-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2627901.png)
![2-Morpholino-6-nitrooxazolo[4,5-b]pyridine](/img/structure/B2627902.png)

![N-(4-chlorobenzyl)-5-(3-methoxypropyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2627905.png)
